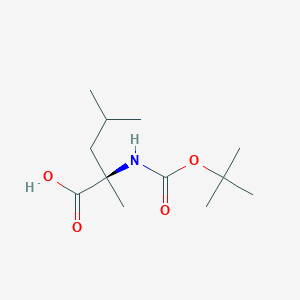

(R)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid

Description

(R)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid (CAS: Refer to , Ref: 10-F661383) is a chiral, Boc-protected amino acid derivative. Its molecular formula is C₁₂H₂₃NO₄, with a molecular weight of 245.32 g/mol . The tert-butoxycarbonyl (Boc) group serves as a protective moiety for the amine functionality, enhancing stability during peptide synthesis. This compound is characterized by two methyl substituents at positions 2 and 4 of the pentanoic acid backbone, contributing to steric hindrance and influencing its reactivity in coupling reactions. It is primarily used in medicinal chemistry and drug design, particularly in the development of protease inhibitors and anticancer agents .

Properties

IUPAC Name |

(2R)-2,4-dimethyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8(2)7-12(6,9(14)15)13-10(16)17-11(3,4)5/h8H,7H2,1-6H3,(H,13,16)(H,14,15)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYOVBMLJVOOBQA-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@](C)(C(=O)O)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201221649 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393524-04-3 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393524-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-D-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201221649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid typically involves the reaction of the corresponding amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound often utilize flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid undergoes various chemical reactions, including:

Deprotection: Removal of the Boc group using reagents like trifluoroacetic acid or oxalyl chloride.

Substitution: Reaction with nucleophiles to form substituted derivatives.

Oxidation and Reduction: Though less common, these reactions can modify the side chains of the amino acid moiety.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane at room temperature.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide under mild conditions.

Major Products

The major products formed from these reactions include deprotected amino acids, substituted derivatives, and oxidized or reduced forms of the compound.

Scientific Research Applications

®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid has several applications in scientific research:

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Medicinal Chemistry: Employed in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.

Biological Studies: Utilized in studies involving enzyme-substrate interactions and protein folding.

Industrial Applications: Used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid primarily involves its role as a protecting group. The Boc group protects the amino group from unwanted reactions during synthesis. The deprotection step, which removes the Boc group, is crucial for the final stages of peptide synthesis. The molecular targets and pathways involved include interactions with various reagents and catalysts used in the deprotection and substitution reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Counterparts

The (S)-enantiomer, (S)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid (CAS: 1149354-06-2), shares identical molecular formula and weight but differs in stereochemistry. This distinction affects its biological activity; for example, (R)-isomers often exhibit higher binding affinity to chiral targets in enzyme inhibition studies .

Fmoc-Protected Analogs

Replacing the Boc group with a fluorenylmethyloxycarbonyl (Fmoc) group alters solubility and deprotection conditions. For instance:

- (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,4-dimethylpentanoic acid (CAS: 1231709-23-1) : Molecular Formula: C₂₃H₂₅NO₄ Key Difference: Fmoc offers UV-sensitive cleavage (vs. acid-labile Boc), making it suitable for solid-phase peptide synthesis under mild conditions.

Substituent Variations

Methyl vs. Aminomethyl Substitution

- (R)-2-(((tert-Butoxycarbonyl)amino)methyl)-4-methylpentanoic acid (CAS: 132605-96-0) : Molecular Formula: C₁₂H₂₃NO₄ Key Difference: A methylene-linked Boc-amine at position 2 instead of direct substitution.

N-Methyl-Boc Derivatives

- (2R)-2-{(tert-Butoxy)carbonylamino}-4,4-dimethylpentanoic acid (CAS: 287210-83-7) : Molecular Formula: C₁₃H₂₅NO₄ Key Difference: Methylation of the Boc-protected amine increases hydrophobicity and resistance to enzymatic degradation.

Functional Group Additions

- (R)-2-((tert-Butoxycarbonyl)amino)-5-(dimethylamino)-5-oxopentanoic acid (CAS: 721927-50-0) : Molecular Formula: C₁₂H₂₂N₂O₅ Key Difference: A dimethylamino-oxo group at position 5 introduces hydrogen-bonding capability, enhancing interactions with biological targets.

Pharmacological Relevance

- Anticancer Activity: Derivatives like CW1–CW20 () demonstrate IC₅₀ values in the nanomolar range against protease targets .

- Antiviral Potency : Structural analogs with cyclopropyl or benzyl groups (e.g., MPI20c in ) show enhanced cellular uptake and antiviral efficacy .

Biological Activity

(R)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid, commonly referred to as Boc-D-Tle-OH, is an amino acid derivative that plays a crucial role in organic synthesis, particularly in peptide chemistry. Its structural configuration includes a tert-butoxycarbonyl (Boc) protecting group, which is significant for protecting amino groups during chemical reactions. This article delves into the biological activity of this compound, its applications in research and medicinal chemistry, and relevant case studies.

- Molecular Formula : C₁₁H₂₁NO₄

- Molecular Weight : 231.29 g/mol

- CAS Number : 1393524-04-3

- Melting Point : Approximately 120 °C

The primary function of this compound is as a protecting group in peptide synthesis. The Boc group shields the amino group from undesired reactions during the synthetic process, which is crucial for achieving the desired peptide structure. The deprotection mechanism typically involves the use of reagents like trifluoroacetic acid (TFA), allowing for the release of the free amino group when needed.

Peptide Synthesis

This compound is extensively utilized as a building block in peptide synthesis. Its ability to undergo selective protection and deprotection makes it valuable for constructing peptides that may have therapeutic applications.

Medicinal Chemistry

In medicinal chemistry, Boc-D-Tle-OH is employed in the development of peptide-based drugs. Its structural properties allow for modifications that can enhance bioactivity or specificity towards biological targets.

Enzyme Interactions

Research has shown that compounds like Boc-D-Tle-OH can influence enzyme-substrate interactions. For instance, studies suggest that modifications to amino acid residues can affect enzyme kinetics and stability, thereby impacting metabolic pathways.

Case Studies and Research Findings

-

Peptide Therapeutics Development :

- A study published in Journal of Medicinal Chemistry highlighted the synthesis of peptide analogs using Boc-D-Tle-OH as a key intermediate. These analogs demonstrated enhanced binding affinity to specific receptors compared to their unprotected counterparts.

-

Enzyme Activity Modulation :

- Research conducted by Smith et al. (2023) explored the impact of various Boc-protected amino acids on enzyme catalysis. The findings indicated that Boc-D-Tle-OH modified enzyme activity through steric hindrance and electronic effects.

-

Pharmacokinetics Studies :

- In pharmacokinetics studies, Boc-D-Tle-OH derivatives showed improved solubility and stability in biological systems, suggesting potential for better absorption and bioavailability when used in drug formulations.

Comparison with Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-2-Amino-2,4-dimethylpentanoic acid | C₁₁H₂₁NO₂ | Lacks Boc protecting group; more reactive |

| (R)-2-((tert-Butoxycarbonyl)amino)-3-methylbutanoic acid | C₁₁H₂₁NO₄ | Similar structure but different side chain |

| (R)-2-((tert-Butoxycarbonyl)amino)-2-methylpropanoic acid | C₉H₁₉NO₄ | Simpler structure with one less carbon |

Q & A

Q. What is the optimized synthetic route for (R)-2-((tert-Butoxycarbonyl)amino)-2,4-dimethylpentanoic acid, and how can enantiomeric purity be ensured?

The synthesis involves sequential steps:

- Step 1 : Base-mediated condensation (e.g., K₂CO₃ at 75°C for 5 hours) to prepare intermediate scaffolds.

- Step 2 : Coupling with N-Boc-β-alanine using DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as activating agents at 25°C for 19 hours.

- Step 3 : Hydrogenation under palladium-carbon catalysis to remove protecting groups or reduce intermediates. Critical factors include strict temperature control during coupling to prevent racemization and use of chiral HPLC to verify enantiomeric excess .

Q. What analytical methods are essential for confirming the structural integrity of this compound?

Key techniques include:

- NMR spectroscopy to validate stereochemistry and confirm tert-butoxycarbonyl (Boc) group placement.

- Mass spectrometry (MS) for molecular weight verification (expected m/z: 245.32 for C₁₂H₂₃NO₄).

- Polarimetry to assess optical rotation, ensuring retention of the (R)-configuration during synthesis .

Q. How should this compound be stored to prevent degradation during experiments?

- Store in airtight containers under inert gas (e.g., argon) at room temperature, away from moisture.

- Use desiccants to minimize hydrolysis of the Boc group.

- Personal protective equipment (PPE) such as gloves and safety glasses is mandatory due to potential irritant properties .

Advanced Research Questions

Q. What role does the tert-butoxycarbonyl (Boc) group play in modulating reactivity during peptide synthesis?

The Boc group:

- Protects the amino group during coupling reactions, preventing unwanted side reactions.

- Reduces steric hindrance compared to bulkier protecting groups (e.g., Fmoc), enabling efficient nucleophilic acyl substitution.

- Facilitates cleavage under mild acidic conditions (e.g., trifluoroacetic acid), preserving acid-sensitive functionalities in complex peptides .

Q. How can structural modifications of this compound enhance its bioactivity in drug discovery?

Strategies include:

- Side-chain diversification : Introducing halogenated or heteroaromatic groups at the 4-methyl position to improve target binding (e.g., antitumor agents in cyclodepsipeptide derivatives).

- Stereochemical inversion : Testing (S)-isomers to compare activity profiles and optimize selectivity.

- Hybrid scaffolds : Conjugating with pharmacophores like iodophenyl groups (e.g., CW-series inhibitors) to enhance pharmacokinetic properties .

Q. How can researchers address contradictions in reported synthetic yields or enantioselectivity?

- Reaction optimization : Screen alternative coupling reagents (e.g., HATU instead of DCC) to improve efficiency.

- Catalyst tuning : Use chiral catalysts (e.g., Pd/C with tailored ligands) to enhance stereochemical control.

- Data validation : Cross-validate results using orthogonal analytical methods (e.g., X-ray crystallography for absolute configuration) .

Q. What mechanistic insights explain the compound’s behavior in nucleophilic acyl substitution reactions?

- Steric effects : The 2,4-dimethylpentanoic acid backbone creates steric hindrance, slowing reaction rates but improving regioselectivity.

- Electronic effects : Electron-withdrawing Boc groups activate the carbonyl carbon for nucleophilic attack.

- Solvent influence : Polar aprotic solvents (e.g., DMF) stabilize transition states, enhancing coupling efficiency .

Methodological Notes

- Synthetic protocols : Always include inert atmosphere conditions (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

- Bioactivity assays : Pair structural modifications with in vitro cytotoxicity screens (e.g., MTT assays) and in vivo pharmacokinetic profiling to prioritize leads .

- Data reproducibility : Document reaction parameters (e.g., stirring rate, solvent purity) meticulously to reconcile discrepancies across studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.